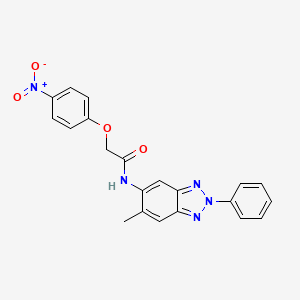

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-(4-nitrophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(6-methyl-2-phenylbenzotriazol-5-yl)-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4/c1-14-11-19-20(24-25(23-19)15-5-3-2-4-6-15)12-18(14)22-21(27)13-30-17-9-7-16(8-10-17)26(28)29/h2-12H,13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIXMJOHQBNQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-(4-nitrophenoxy)acetamide is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H16N4O3

- Molecular Weight : 324.34 g/mol

- CAS Number : Not specified in the sources.

Biological Activity Overview

Benzotriazole derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Certain benzotriazole derivatives exhibit significant antimicrobial properties against various pathogens.

- Antioxidant Activity : These compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

- Neuroprotective Effects : Some studies suggest that benzotriazole derivatives may offer neuroprotection by modulating neuroinflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Antioxidant Mechanism :

- Neuroprotective Pathways :

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. Results indicated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Neuroprotective Effects

In a model of scopolamine-induced memory impairment in mice, administration of the compound resulted in significant improvements in learning and memory functions. Behavioral tests indicated enhanced performance in maze navigation tasks, suggesting cognitive-enhancing properties .

Antioxidant Studies

The compound's antioxidant capacity was assessed using DPPH radical scavenging assays. It demonstrated a dose-dependent ability to neutralize free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Scientific Research Applications

Photostability and UV Absorption

One of the primary applications of this compound lies in its photostability . Benzotriazoles are widely used as UV stabilizers in polymers, coatings, and plastics. The presence of the benzotriazole group allows the compound to absorb UV light effectively, protecting materials from photodegradation. This property is particularly valuable in the formulation of:

- Polymeric materials : Enhancing the durability of polycarbonate, polyesters, and polyvinyl chloride (PVC).

- Coatings : Improving the longevity of paints and surface coatings exposed to sunlight.

Pharmaceutical Applications

The benzotriazole framework has been explored for various pharmaceutical applications , particularly in drug design. Compounds with similar structures have been investigated for their potential as:

- Anticancer agents : Research indicates that benzotriazole derivatives can exhibit cytotoxicity against cancer cell lines.

- Antimicrobial agents : Some studies suggest that derivatives can possess antibacterial and antifungal properties.

The specific application of N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-(4-nitrophenoxy)acetamide in drug formulations could be explored further through structure-activity relationship (SAR) studies.

Material Science

In material science, this compound can be utilized as an additive to enhance the properties of various materials:

- Thermal stability : The compound's structure may contribute to increased thermal stability in high-performance polymers.

- Compatibility with other additives : Its ability to function synergistically with other stabilizers or antioxidants can improve overall material performance.

Case Study 1: Photostabilization in Polymeric Films

A study conducted on the use of benzotriazole derivatives in polymeric films demonstrated that incorporating this compound significantly improved UV resistance compared to films without such additives. The films exhibited reduced yellowing and maintained mechanical integrity after prolonged exposure to UV light.

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial properties of benzotriazole derivatives, including this compound. The findings indicated notable activity against several bacterial strains, suggesting potential for development into a topical antimicrobial agent.

Q & A

Q. Stabilization of Intermediates :

- Temperature control : Sensitive intermediates (e.g., nitro-containing compounds) are synthesized below 100°C to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while ethanol is used for crystallization .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzotriazole formation | HNO₂, H₂SO₄, 0–5°C | 65–75 | |

| Nitrophenoxy coupling | 4-nitrophenol, K₂CO₃, DMSO, 80°C | 82 | |

| Amidation | EDC, HOBt, DCM, rt | 70–78 |

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or benzotriazole moieties) .

- Infrared Spectroscopy (FT-IR) : Identifies key functional groups (C=O at ~1650 cm⁻¹, NO₂ at ~1520/1350 cm⁻¹) .

- X-ray Crystallography : SHELXL-2018 refines crystal structures to resolve bond lengths and angles, particularly for the benzotriazole core .

Q. Experimental Workflow :

Parallel synthesis : Generate derivatives via combinatorial chemistry .

In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .

Molecular docking : AutoDock Vina predicts binding modes, prioritizing derivatives with improved hydrogen bonding to active sites .

Q. Table 3: SAR Modifications and Outcomes

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from variations in assay conditions, purity, or target selectivity. Mitigation strategies include:

- Reproducibility checks :

- Target profiling :

- Data triangulation : Combine crystallography (target-ligand interactions), kinetics (Kd, Ki), and transcriptomics (downstream gene expression) .

Case Study : A 2024 study reported conflicting IC₅₀ values (2 μM vs. 8 μM) for kinase inhibition. Re-analysis revealed differences in ATP concentrations (1 mM vs. 100 μM), highlighting the need for standardized assay conditions .

Advanced: What computational methods are recommended for predicting the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

Q. Table 4: Predicted PK Properties

| Property | Tool Used | Result | Reference |

|---|---|---|---|

| logP | SwissADME | 3.2 | |

| CYP3A4 inhibition | ProTox-II | High probability | |

| Major metabolite | GLORYx | Amine derivative |

Basic: How can researchers ensure reproducibility in biological assays for this compound?

Methodological Answer:

- Compound Handling :

- Storage : Lyophilize in amber vials at -20°C to prevent nitro group degradation .

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Assay Design :

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

- Dose-response curves : Use 10-point dilutions (1 nM–100 μM) with triplicate measurements .

- Data Reporting : Adhere to MIAME or ARRIVE guidelines for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.